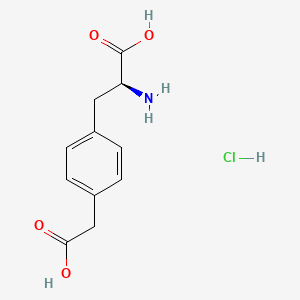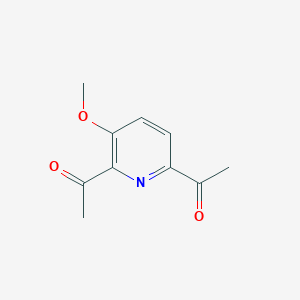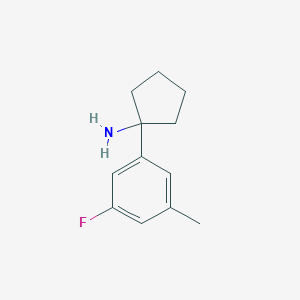
1-(3-Fluoro-5-methylphenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-methylphenyl)cyclopentanamine is a chemical compound with the molecular formula C12H16FN. It is a research chemical known for its unique structure, which includes a cyclopentane ring attached to a phenyl group substituted with a fluorine atom and a methyl group. This compound has a molecular weight of 193.26 g/mol and is often used as a building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopentanamine typically involves the reaction of 3-fluoro-5-methylphenyl derivatives with cyclopentanone under specific conditions. The process may include:
Step 1: Formation of the intermediate by reacting 3-fluoro-5-methylphenyl bromide with cyclopentanone in the presence of a base such as potassium carbonate.
Step 2: Reduction of the intermediate using a reducing agent like lithium aluminum hydride to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-methylphenyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloro-5-methylphenyl)cyclopentanamine
- 1-(3-Bromo-5-methylphenyl)cyclopentanamine
- 1-(3-Fluoro-4-methylphenyl)cyclopentanamine
Comparison: 1-(3-Fluoro-5-methylphenyl)cyclopentanamine is unique due to the presence of the fluorine atom at the 3-position and the methyl group at the 5-position on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, the fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets.
Eigenschaften
Molekularformel |
C12H16FN |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
1-(3-fluoro-5-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-9-6-10(8-11(13)7-9)12(14)4-2-3-5-12/h6-8H,2-5,14H2,1H3 |
InChI-Schlüssel |
WCBVUDUFPLIGGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744170.png)
amine](/img/structure/B11744178.png)
![4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11744197.png)
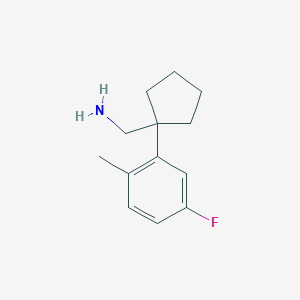
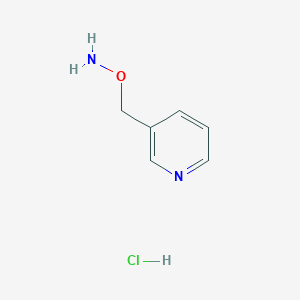
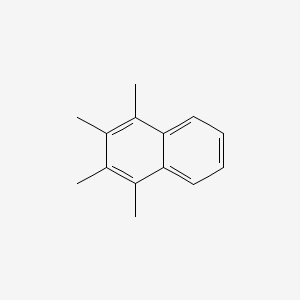
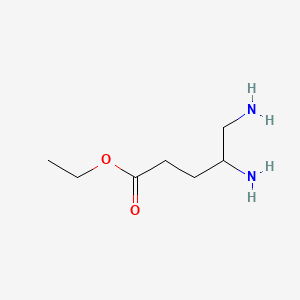
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)
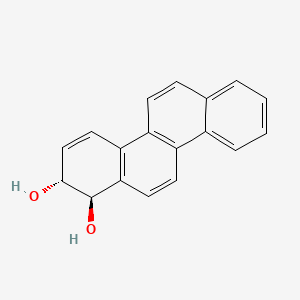
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744225.png)
